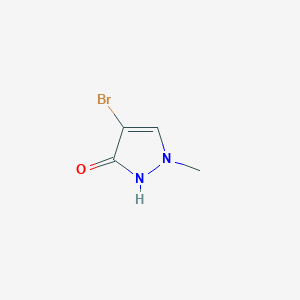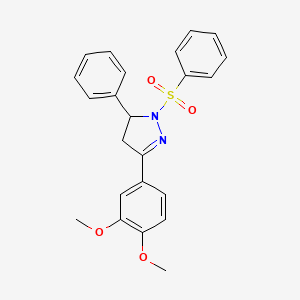
(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel pyrimidine-based thiourea compound . It consists of a central pyrimidine ring with phenyl-substituted thiourea motifs . It has been studied for its potential treatment of type II diabetes mellitus .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 1 (45.4 mmole), guanidine hydrochloride 2 (4 HCl; 68.05 mmol), ethanol (100 mL) and 50% aqueous KOH solution (20 mL), which are mixed together and then heated and stirred at reflux temperature for 1.5 hours .Molecular Structure Analysis
The molecular structure of this compound includes a central pyrimidine ring with phenyl-substituted thiourea motifs . The molecular weight is 269.14 .Chemical Reactions Analysis
The enzyme inhibitory potential of these compounds was investigated against α-glucosidase . This enzyme plays a crucial role in treating type II diabetes mellitus .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 269.14 . More specific properties such as melting point, boiling point, density, and others were not found in the available resources.Aplicaciones Científicas De Investigación
- Researchers have explored this compound as a potential treatment for type II diabetes mellitus. Specifically, they synthesized a series of novel pyrimidine-based thiourea compounds containing a central pyrimidine ring with phenyl-substituted thiourea motifs .
- In vitro studies revealed that several of these compounds exhibited better inhibition against yeast α-glucosidase than the reference compound acarbose. Notably, compounds 4i, 4f, 4h, 4c, and 4e demonstrated promising inhibitory activity .
- Researchers also investigated the relationship between the chemical structure of the synthesized compounds and their inhibitory potential. Understanding the structure–activity relationship can guide further optimization and drug design .
- While not directly related to diabetes treatment, pyrimidine derivatives often exhibit antibacterial and antifungal properties. The compound’s structural features may contribute to these effects .
- Thiourea derivatives, including those with pyrimidine scaffolds, have been explored as carbonic anhydrase inhibitors. Carbonic anhydrase plays a role in various physiological processes, and inhibiting it could have therapeutic implications .
- Some thiourea derivatives, including those with pyrimidine cores, have demonstrated analgesic and anti-inflammatory properties. These effects are relevant in pain management and inflammation-related conditions .
- Pyrimidine-based compounds have been investigated for their antitumor, antidepressant, and antiviral effects. While specific studies on this compound are limited, its structural features align with those associated with diverse biological activities .
Type II Diabetes Mellitus Treatment
Quantitative Structure–Activity Relationship (QSAR) Studies
Antibacterial and Antifungal Activities
Carbonic Anhydrase Inhibition
Analgesic and Anti-Inflammatory Effects
Other Biological Activities
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The promising biological activities of pyrimidine thiourea derivatives have prompted researchers to synthesize and investigate the α-glucosidase inhibition potential of a range of novel pyrimidine-based thiourea compounds . This research could lead to the development of new treatments for type II diabetes mellitus .
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-11-7-16(21-12(2)20-11)24-15-3-5-22(6-4-15)17(23)13-8-14(18)10-19-9-13/h7-10,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNFNWNIXZXASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2641121.png)
![2-[1-(2,6-Diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641122.png)

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2641124.png)
![(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2641125.png)
![propyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2641126.png)


![2-Amino-6-(4-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2641134.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2641138.png)
![N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide](/img/structure/B2641139.png)
![Thiadiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2641140.png)